2,3-Dihydrospiro[indene-1,3'-piperidine]: A Technical Whitepaper on Structural Properties, Synthesis, and Pharmacological Applications
2,3-Dihydrospiro[indene-1,3'-piperidine]: A Technical Whitepaper on Structural Properties, Synthesis, and Pharmacological Applications
Executive Summary
In modern medicinal chemistry, escaping "flatland"—the over-reliance on planar, sp²-rich aromatic molecules—is a critical paradigm for improving clinical success rates. The incorporation of sp³-rich spirocyclic systems provides rigid, three-dimensional scaffolds that project pharmacophores into orthogonal spatial vectors. 2,3-Dihydrospiro[indene-1,3'-piperidine] (commonly referred to as spiro[indane-1,3'-piperidine]) represents a privileged chiral scaffold in this domain.
Unlike its highly symmetrical 1,4'-isomer, the 1,3'-linkage introduces a distinct chiral center at the spiro carbon, offering unique asymmetric binding capabilities within complex protein pockets. This in-depth guide explores the physicochemical profiling, de novo synthetic methodologies, and pleiotropic pharmacological applications of this critical core.
Physicochemical & Structural Profiling
The nomenclature "2,3-dihydroindene" is the systematic IUPAC designation for the indane ring system. The 90-degree orthogonal arrangement between the indane and piperidine rings restricts conformational flexibility, reducing the entropic penalty upon receptor binding.
The 1,3'-spiro linkage inherently breaks the plane of symmetry found in 1,4'-spiro systems. This chirality (at C1 of the indane / C3' of the piperidine) dictates that the scaffold must often be resolved into its enantiomers during drug development to prevent off-target toxicity and maximize target engagement.
Quantitative Data Summary
The following table synthesizes the core physicochemical properties of the scaffold, utilizing data aggregated from PubChemLite 1 and Appchem 2.
| Property | Value | Analytical Method / Source |
| IUPAC Name | 2,3-Dihydrospiro[indene-1,3'-piperidine] | Systematic Nomenclature |
| CAS Number | 203797-44-8 (Base) / 872614-76-1 (HCl) | Chemical Registry |
| Molecular Formula | C₁₃H₁₇N | Elemental Analysis |
| Molecular Weight | 187.28 g/mol | Mass Spectrometry |
| Monoisotopic Mass | 187.1361 Da | High-Resolution MS (HRMS) |
| XlogP (Predicted) | 2.4 | In Silico Profiling |
| CCS [M+H]⁺ | 143.7 Ų | Ion Mobility Spectrometry |
Pharmacological Landscape & Target Engagement
Spiro[indane-piperidine] derivatives are heavily patented due to their robust target engagement across central nervous system (CNS) and metabolic pathways. The rigid spiro center acts as an optimal anchor for placing functional groups into deep hydrophobic pockets.
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Sigma Receptor Modulation: Historically, spirocyclic piperidines have been developed as selective ligands for sigma recognition sites, acting as potent antipsychotic and neuroleptic agents by modulating intracellular calcium homeostasis 3.
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GPR40 (FFAR1) Activation: Substituted spiropiperidines selectively activate G-protein coupled receptor 40, a critical pathway for glucose-dependent insulin secretion in pancreatic β-cells, making them highly valuable for Type 2 Diabetes management 4.
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APOL1 Inhibition: Recent breakthroughs have identified spiroindane derivatives as inhibitors of Apolipoprotein L1 (APOL1), a genetic risk factor driving focal segmental glomerulosclerosis (FSGS) and non-diabetic kidney diseases 5.
Caption: Pleiotropic pharmacological target engagement of the spiro[indane-piperidine] scaffold.
De Novo Synthesis & Mechanistic Causality
Constructing the 1,3'-spiro center is synthetically demanding due to extreme steric hindrance. The most logical and scalable approach is an intramolecular Friedel-Crafts acylation starting from a functionalized piperidine ring, rather than attempting to alkylate an indanone core.
Caption: Step-by-step synthesis workflow for 2,3-dihydrospiro[indene-1,3'-piperidine] via Friedel-Crafts.
Standardized Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating internal checkpoints to verify causality and success at every critical juncture.
Protocol A: Synthesis of the Spiro Core
Step 1: C3-Alkylation of Ethyl Nipecotate
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Procedure: Dissolve N-Boc-ethyl nipecotate in anhydrous THF and cool to -78°C. Dropwise add 1.1 eq of Lithium Diisopropylamide (LDA), stir for 30 mins, then add 1.2 eq of benzyl bromide.
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Causality: Why LDA at -78°C? Nipecotate esters are highly prone to Claisen-type self-condensation. Using a non-nucleophilic, sterically hindered base at cryogenic temperatures ensures rapid, quantitative enolate formation while suppressing side reactions.
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Validation Checkpoint: LC-MS must show the [M+H]⁺ mass of the benzylated intermediate. TLC will reveal a new UV-active spot (due to the benzyl ring) with a higher Rf than the starting material.
Step 2: Ester Hydrolysis & Friedel-Crafts Cyclization
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Procedure: Saponify the ester using LiOH in THF/H₂O. After acidic workup, isolate the free acid. Reflux the acid in thionyl chloride (SOCl₂) for 2 hours, concentrate in vacuo, redissolve in anhydrous DCM, and slowly add 2.0 eq of Aluminum Chloride (AlCl₃) at 0°C.
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Causality: Why convert to acyl chloride? Direct Friedel-Crafts acylation of the free acid is thermodynamically unfavorable here. The acyl chloride generates a highly electrophilic acylium ion upon AlCl₃ coordination, providing the necessary driving force to overcome the steric hindrance of forming the spiro center.
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Validation Checkpoint: FTIR of the product must show the complete disappearance of the broad carboxylic acid stretch (2500-3300 cm⁻¹) and the appearance of a sharp, conjugated ketone stretch at ~1710 cm⁻¹. UV-Vis will show a distinct bathochromic shift indicating the newly formed indanone system.
Step 3: Deoxygenation & Deprotection
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Procedure: Subject the spiro-indanone to catalytic hydrogenation (10% Pd/C, H₂ gas, 50 psi) in ethanol with a catalytic amount of perchloric acid to reduce the ketone to a methylene group. Finally, remove the Boc group using 4M HCl in Dioxane.
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Validation Checkpoint: The final HCl salt must exhibit a mass shift of -14 Da (loss of oxygen, addition of two protons) in HRMS compared to the ketone intermediate.
Protocol B: Radioligand Binding Assay (Target Engagement)
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Procedure: Incubate 50 μg of membrane preparations expressing the target receptor (e.g., Sigma-1) with 5 nM of radioligand (e.g., [³H]-Pentazocine) and varying concentrations of the synthesized spiro[indane-1,3'-piperidine] (10⁻¹⁰ to 10⁻⁵ M) in 50 mM Tris-HCl buffer (pH 7.4) for 120 minutes at 25°C. Terminate via rapid vacuum filtration over GF/B glass fiber filters.
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Causality: Why 120 minutes at 25°C? This ensures the system reaches true thermodynamic equilibrium, which is strictly required for accurate calculation of the inhibition constant (K_i) via the Cheng-Prusoff equation.
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Validation Checkpoint: Non-specific binding must be defined using 10 μM of an established unlabeled ligand (e.g., Haloperidol). The assay is only considered valid if the calculated Z'-factor is ≥ 0.6, ensuring robust signal-to-noise ratio.
References
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PubChemLite - 872614-76-1 (C13H17N), Université du Luxembourg. 1
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2,3-dihydrospiro[indene-1,3'-piperidine] | 203797-44-8 | C13H17N, Appchem. 2
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Spirocyclic antipsychotic agents - EP 0445974 A2, European Patent Office. 3
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AU2010307094A1 - Spiropiperidine compounds and pharmaceutical use thereof for treating diabetes, Google Patents. 4
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JP2025505645A - Spiropiperidine Derivatives as Inhibitors of APOL1 and Methods of Use Thereof, Google Patents. 5
Sources
- 1. PubChemLite - 872614-76-1 (C13H17N) [pubchemlite.lcsb.uni.lu]
- 2. appchemical.com [appchemical.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. AU2010307094A1 - Spiropiperidine compounds and pharmaceutical use thereof for treating diabetes - Google Patents [patents.google.com]
- 5. JP2025505645A - SPIROPIPERIDINE DERIVATIVES AS INHIBITORS OF APOL1 AND METHODS OF USE THEREOF - Patent application - Google Patents [patents.google.com]
